5-Chloro-6-methoxy-2-methylquinoline hydrochloride
Overview
Description
5-Chloro-6-methoxy-2-methylquinoline hydrochloride, also known as 5-Cl-6-MOMQ, is an organic compound with a wide range of applications in scientific research and experimentation. It is a derivative of quinoline, a heterocyclic aromatic compound found in many natural products. 5-Cl-6-MOMQ has recently become a popular choice for use in organic synthesis and a variety of laboratory experiments due to its stability, solubility, and availability.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Quinoline derivatives, like 5-Chloro-6-methoxy-2-methylquinoline hydrochloride, are vital scaffolds in drug discovery due to their diverse biological activities. They are used to synthesize compounds with potential therapeutic effects, such as antimalarial, antibacterial, and anticancer agents .
Antimicrobial Agents
Recent studies have shown that quinoline compounds can be modified to create novel antimicrobial agents. These derivatives exhibit moderate inhibitory activities against various strains of Gram-positive and Gram-negative bacteria, as well as fungal strains, which could lead to the development of new treatments for infections .
Organic Synthesis
In synthetic organic chemistry, quinoline and its derivatives serve as intermediates in the synthesis of complex organic molecules. They are used in various synthesis protocols, including transition metal-catalyzed reactions and green chemistry approaches .
Mechanism of Action
Target of Action
Quinoline compounds, in general, have been known to interact with a variety of biological targets, playing a major role in the field of medicinal chemistry .
Mode of Action
Quinoline compounds are known to interact with their targets in a variety of ways, leading to different biological effects . More research is needed to elucidate the specific interactions of this compound.
Biochemical Pathways
Quinoline compounds are known to be involved in a wide range of biochemical processes
Result of Action
Quinoline compounds are known to have a wide range of biological and pharmaceutical activities
properties
IUPAC Name |
5-chloro-6-methoxy-2-methylquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO.ClH/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12;/h3-6H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBLOXRNSGHMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)OC)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methoxy-2-methylquinoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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